molecular formula C11H11ClN2O2 B1435905 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2097935-54-9

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B1435905
CAS No.: 2097935-54-9
M. Wt: 238.67 g/mol
InChI Key: ARQNPXKWOZDHGU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development. This benzodiazole derivative serves as a critical heterocyclic building block, providing a versatile scaffold for the synthesis of novel bioactive molecules . The incorporation of a chlorine atom, as seen in this hydrochloride salt, is a established strategy in medicinal chemistry to optimize a compound's pharmacokinetic profile and enhance its binding affinity to biological targets . The cyclopropyl substituent can confer increased metabolic stability and influence the molecule's three-dimensional conformation, making it a valuable feature in the design of receptor agonists, antagonists, and enzyme inhibitors. Researchers leverage this compound in drug discovery programs, particularly in constructing candidates for central nervous system, oncological, and anti-infective therapeutic areas . Its structural features make it a privileged scaffold for exploring new chemical space and generating compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNPXKWOZDHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamines with Carboxylic Acid Derivatives

Patents and literature suggest that benzodiazole cores can be synthesized via cyclization of o-phenylenediamines with carboxylic acid derivatives or their activated forms. A typical route involves:

Direct Cyclization via Oxidative or Acidic Conditions

Alternatively, oxidative cyclization using agents like iodine or oxidants under acidic conditions can facilitate the formation of the benzodiazole ring.

Introduction of the Cyclopropyl Group at the 2-Position

Cyclopropylation via Nucleophilic Substitution

The cyclopropyl group is introduced through nucleophilic substitution or addition reactions involving cyclopropyl precursors such as cyclopropyl halides or diazo compounds:

Cyclopropanation of Aromatic Precursors

Alternatively, cyclopropanation of aromatic intermediates can be achieved via carbene transfer reactions, often employing diazo compounds under catalytic conditions.

Functionalization at the 5-Position to Form the Carboxylic Acid

Carboxylation of the Benzodiazole Core

The 5-position carboxylic acid is typically introduced via:

Oxidation of Side Chains

If an aldehyde or methyl group is present at the 5-position, oxidation to the carboxylic acid can be performed using oxidants like potassium permanganate or chromium-based reagents.

Conversion to Hydrochloride Salt

The final step involves:

The process parameters typically involve:

Parameter Typical Conditions Reference/Source
Acid concentration 1-2 M HCl Patents and literature
Temperature 0-25°C Patents, literature
Reaction time 1-2 hours Patents

Representative Preparation Data and Process Optimization

Step Reagents Solvents Conditions Yield Notes
Core formation o-Phenylenediamine + carboxylic acid derivative DMF or DMSO 80°C, 0.5-2 h >90% Cyclization via dehydrating agents or oxidants
Cyclopropyl introduction Cyclopropyl halide + intermediate Acetone or ethanol Room temp to 50°C, 2-4 h Variable Catalyzed or nucleophilic substitution
Carboxylation CO₂ or electrophilic reagents DMF or aqueous Reflux >85% Directed lithiation or electrophilic substitution
Salt formation HCl (aq) Water 0-25°C Quantitative Crystallization

Research Findings and Innovations

  • Patented methods emphasize the use of aqueous media and mixed solvents to improve yield and process safety, e.g., reaction of benzodiazole precursors with cyclopropyl derivatives in water/ethanol mixtures at ambient temperature.
  • Process improvements include the use of inert organic solvents like dichloromethane for extraction, and controlled temperature conditions to prevent decomposition.
  • Scalability is achieved by optimizing reaction times, reagent stoichiometry, and purification techniques such as precipitation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents onto the benzodiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is in medicinal chemistry, particularly in drug development:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
  • Anticancer Research : Preliminary research indicates potential anticancer activity due to its ability to inhibit specific cellular pathways involved in tumor growth.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials:

  • Polymer Development : The unique structure allows for incorporation into polymers that may exhibit enhanced thermal stability or mechanical properties.

Agricultural Science

The compound may also find applications in agricultural science:

  • Pesticide Development : Its structural characteristics suggest potential use as a pesticide or herbicide, targeting specific plant pathogens or pests.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of derivatives of 2-cyclopropyl-1H-1,3-benzodiazole. Results indicated a significant reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus when tested at varying concentrations.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of benzodiazole derivatives. The study found that compounds with similar frameworks exhibited cytotoxic effects on breast cancer cell lines, suggesting that 2-cyclopropyl-1H-1,3-benzodiazole could be further investigated for its therapeutic potential.

Mechanism of Action

The mechanism by which 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride and related benzimidazole derivatives:

Compound Name Substituents Key Functional Groups Reported Biological Activities Physicochemical Properties
2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid HCl 2-Cyclopropyl, 5-COOH Carboxylic acid, cyclopropane Limited published data; SAR studies ongoing High solubility (HCl salt), moderate logP
1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one 5-Trifluoromethoxy, 2-keto Trifluoromethoxy, ketone Antiproliferative, kinase inhibition Low solubility, high lipophilicity
Ethyl 2-amino-5-bromooxazole-4-carboxylate Oxazole core, 5-bromo, 4-COOEt Bromine, ester Antimicrobial, antiviral Moderate solubility, ester hydrolysis labile
Benzimidazole (parent structure) Unsubstituted None Broad: anti-infectious, anticancer Low solubility, high metabolic stability

Key Observations:

Substituent Effects :

  • The cyclopropyl group in the target compound introduces steric constraints that may reduce off-target interactions compared to flexible alkyl chains in analogs like ethyl-substituted derivatives .
  • The trifluoromethoxy group in 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .
  • The carboxylic acid in the target compound improves aqueous solubility (via HCl salt formation) but may limit blood-brain barrier penetration compared to ester or ketone analogs .

Biological Activity Trends: Unsubstituted benzimidazoles exhibit broad-spectrum activity but often lack selectivity . Halogenated derivatives (e.g., bromine in Ethyl 2-amino-5-bromooxazole-4-carboxylate) show enhanced antimicrobial potency due to increased electrophilicity .

Research Findings and Data Gaps

  • SAR Studies: Limited data exist on the impact of cyclopropyl positioning on activity. Comparative studies with 2-methyl or 2-phenyl analogs could clarify steric and electronic contributions .
  • Pharmacokinetics: No in vivo data are available for the target compound. Ester derivatives (e.g., ethyl carboxylates) often exhibit better oral bioavailability but require metabolic activation .

Biological Activity

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a novel compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. With the molecular formula C11H10N2O2Cl and a molecular weight of 238.67 g/mol, this compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's structure includes a cyclopropyl group attached to a benzodiazole moiety, contributing to its unique biological profile. The synthesis typically involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid derivatives under acidic conditions, often utilizing solvents like acetic acid or methanol at elevated temperatures .

Antimicrobial Activity

Research indicates that compounds derived from benzodiazoles exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. For example, studies have highlighted its activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For instance, derivatives of benzodiazoles have been reported to demonstrate moderate to strong activity against various cancer types, including colon and breast cancer cell lines . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. Compounds in this class have been shown to modulate inflammatory pathways, presenting opportunities for therapeutic use in conditions characterized by chronic inflammation .

The biological effects of this compound are believed to stem from its interaction with various molecular targets. This includes binding to enzymes involved in metabolic pathways or receptors that regulate cell signaling processes. The precise mechanisms remain an area of active research but are critical for understanding how this compound can be utilized therapeutically .

Comparative Analysis with Related Compounds

Compound ClassBiological ActivityNotable Examples
BenzodiazepinesSedative and anxiolyticDiazepam, Lorazepam
CoumarinsAnticoagulant and anti-inflammatoryWarfarin
IndolesAntimicrobial and anticancerIndole-3-carbinol
BenzimidazolesAntiviral, antimicrobialAlbendazole

The unique cyclopropyl group in this compound distinguishes it from other related compounds, potentially enhancing its biological activity and selectivity .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Study on Anticancer Activity : A derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating promising antiproliferative effects .
  • Antimicrobial Testing : In vitro tests revealed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What are the optimal synthetic protocols for 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves cyclopropane functionalization and benzodiazole ring formation. A validated approach includes:

  • Step 1: Refluxing 3-formyl-indole-2-carboxylic acid derivatives with cyclopropylamine in acetic acid with sodium acetate (0.1 mol) as a catalyst at 100–120°C for 3–5 hours to form the benzodiazole core .
  • Step 2: Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol, followed by recrystallization from a DMF/acetic acid mixture to ensure purity (>98% by HPLC) .
  • Key Parameters: Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm crystallinity via XRPD.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:
SAR studies require systematic structural modifications and in vitro assays:

  • Core Modifications: Introduce substituents at positions 2 (cyclopropyl) and 5 (carboxylic acid) to assess steric/electronic effects on target binding (e.g., kinase inhibition). For example, replace cyclopropyl with larger alkyl groups to evaluate hydrophobic interactions .
  • Derivatization: Convert the carboxylic acid to amides or esters (via SOCl₂-mediated activation ) to modulate solubility and membrane permeability.
  • Assays: Test derivatives in enzyme inhibition assays (IC₅₀ determination) and cytotoxicity screens (MTT assay). Use molecular docking to prioritize candidates for synthesis .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

Methodological Answer:

  • Purity: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Pharmacopeial standards require 98–102% purity .
  • Structural Confirmation:
    • FT-IR: Validate carboxylate (1700–1750 cm⁻¹) and benzodiazole (1600–1500 cm⁻¹) stretches.
    • ¹H/¹³C NMR: Assign cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
    • Mass Spectrometry: Confirm molecular ion [M+H]⁺ using HRMS (e.g., m/z calculated for C₁₃H₁₂ClN₂O₂: 287.0584) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:
Resolve discrepancies through iterative analysis:

  • Variable Control: Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize experimental variability.
  • Data Triangulation: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
  • Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect size differences. Reference qualitative research frameworks to iteratively refine hypotheses .

Advanced: What computational strategies validate the compound’s binding stability to biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Setup: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns using AMBER or GROMACS.
    • Analysis: Calculate ligand root-mean-square deviation (RMSD < 2.0 Å indicates stability) and binding free energy (MM/PBSA).
    • Validation: Cross-reference with experimental data (e.g., SPR KD) to confirm computational predictions .

Basic: How to mitigate degradation during storage of the hydrochloride salt?

Methodological Answer:

  • Storage Conditions: Keep under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation.
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Use Karl Fischer titration to ensure moisture content <0.5% .

Advanced: What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

  • Prodrug Design: Convert the carboxylic acid to an ethyl ester (via SOCl₂/ethanol ) to enhance oral bioavailability.
  • Formulation: Use nanocarriers (e.g., liposomes) to improve solubility. Validate PK parameters (Cmax, t½) in rodent models via LC-MS/MS plasma analysis.
  • Metabolite Identification: Use hepatic microsome assays to identify Phase I/II metabolites and adjust dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Reactant of Route 2
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2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

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